molecular formula C11H7Cl2N3 B8332005 2-Amino-3-(2,4-dichlorophenyl)-5-cyanopyrrole

2-Amino-3-(2,4-dichlorophenyl)-5-cyanopyrrole

Cat. No. B8332005
M. Wt: 252.10 g/mol
InChI Key: ROEVRNVOZOQPEK-UHFFFAOYSA-N
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Patent
US06352990B1

Procedure details

A solution of 2-(di(trimethylsilyl)amino-3-(2,4-dichlorophenyl)-5-cyanopyrrole (4, 11.8 g, 30 mmol) in methanol (50 ml) is treated with 2N aqueous hydrochloric acid (30 ml). The mixture is heated to reflux for 1 hour and concentrated in vacuo. The aqueous phase then is basified with solid sodium carbonate and the product is extracted with ethyl acetate. The extract is washed with brine, dried over MgSO4 and concentrated in vacuo to give the product.
Name
di(trimethylsilyl)amino-3-(2,4-dichlorophenyl)-5-cyanopyrrole
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([N:5]([Si](C)(C)C)[C:6]1[NH:7][C:8]([C:19]#[N:20])=[CH:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])(C)C.Cl>CO>[NH2:5][C:6]1[NH:7][C:8]([C:19]#[N:20])=[CH:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18]

Inputs

Step One
Name
di(trimethylsilyl)amino-3-(2,4-dichlorophenyl)-5-cyanopyrrole
Quantity
11.8 g
Type
reactant
Smiles
C[Si](C)(C)N(C=1NC(=CC1C1=C(C=C(C=C1)Cl)Cl)C#N)[Si](C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
NC=1NC(=CC1C1=C(C=C(C=C1)Cl)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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